N-((4-morpholinopyrimidin-2-yl)methyl)pivalamide
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Description
N-((4-morpholinopyrimidin-2-yl)methyl)pivalamide is a useful research compound. Its molecular formula is C14H22N4O2 and its molecular weight is 278.356. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Applications
N-((4-morpholinopyrimidin-2-yl)methyl)pivalamide derivatives have shown significant potential as kinase inhibitors, particularly in the PI3K-AKT-mTOR pathway, which is crucial for cell growth and survival. This pathway's deregulation is associated with the development of many cancers. For example, derivatives have been applied in the discovery of potent and selective dual inhibitors of mTORC1 and mTORC2, demonstrating the importance of the morpholine isostere in mimicking key conformational structures for kinase hinge binding, thus inhibiting tumor growth and proliferation (Hobbs et al., 2019).
Synthetic Applications
The compound's structural framework serves as a key intermediate in synthesizing various pharmacologically active molecules. For instance, research has focused on synthesizing derivatives for imaging in Parkinson's disease, indicating the compound's versatility in creating diagnostic agents (Wang et al., 2017). Additionally, efforts have been made to synthesize novel compounds for antimicrobial activity studies, showcasing the utility of these derivatives in developing new therapeutic agents (Majithiya & Bheshdadia, 2022).
Properties
IUPAC Name |
2,2-dimethyl-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-14(2,3)13(19)16-10-11-15-5-4-12(17-11)18-6-8-20-9-7-18/h4-5H,6-10H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZMQQXVASHTRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=NC=CC(=N1)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.